
(R)-3-Methyltetrahydro-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methyltetrahydro-4H-pyran-4-one is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring with a methyl group attached to the third carbon and a ketone functional group at the fourth position. It is a chiral molecule, meaning it has non-superimposable mirror images, and the ®-enantiomer is the specific form discussed here.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyltetrahydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-methyltetrahydro-4H-pyran-4-one using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. The reaction typically occurs under mild conditions with hydrogen gas and a suitable solvent.
Industrial Production Methods: Industrial production of ®-3-Methyltetrahydro-4H-pyran-4-one often employs catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, is crucial for achieving high enantioselectivity. The reaction is conducted in large-scale reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: ®-3-Methyltetrahydro-4H-pyran-4-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the ketone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: 3-Methyltetrahydro-4H-pyran-4-carboxylic acid.
Reduction: ®-3-Methyltetrahydro-4H-pyran-4-ol.
Substitution: Various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
®-3-Methyltetrahydro-4H-pyran-4-one has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of flavors and fragrances due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of ®-3-Methyltetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(S)-3-Methyltetrahydro-4H-pyran-4-one: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Tetrahydropyran-4-one: The parent compound without the methyl group, used in various synthetic applications.
3-Methyl-2,3-dihydro-4H-pyran-4-one: A structurally related compound with a different ring structure.
Uniqueness: ®-3-Methyltetrahydro-4H-pyran-4-one is unique due to its chiral nature and specific configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral environments makes it valuable in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(3R)-3-methyloxan-4-one |
InChI |
InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
PGPWMORFOPRGCA-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@H]1COCCC1=O |
SMILES canonique |
CC1COCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


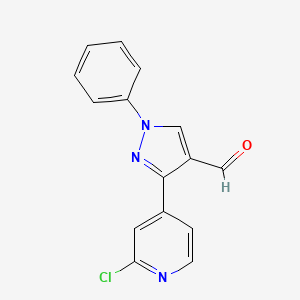
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)

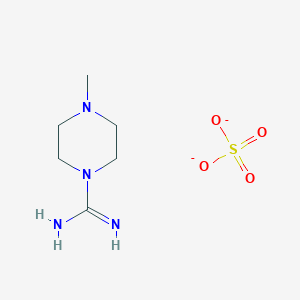

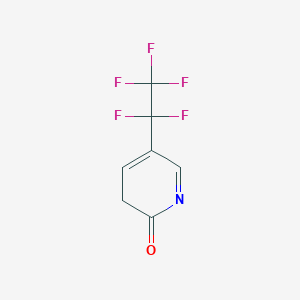
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
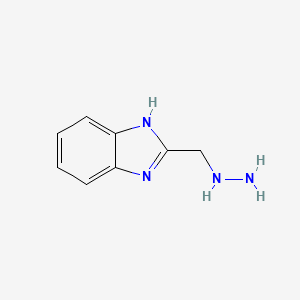
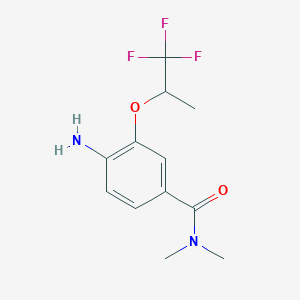
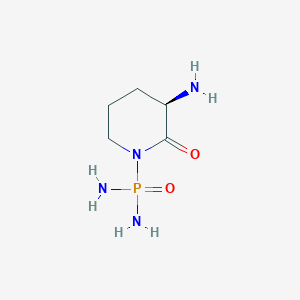
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
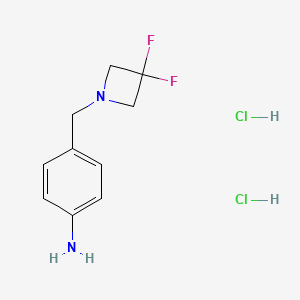
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
